4-bromo-6-chloro-1H-indole-3-carboxylic acid
Description
Introduction and Background
Structural Identification and IUPAC Nomenclature
4-Bromo-6-chloro-1H-indole-3-carboxylic acid belongs to the indole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The IUPAC name, This compound , reflects its substitution pattern:
- Bromine at position 4 of the benzene ring.
- Chlorine at position 6 of the benzene ring.
- Carboxylic acid at position 3 of the pyrrole ring.
The molecular formula is C₉H₅BrClNO₂ , with a molecular weight of 274.50 g/mol . Its SMILES notation (O=C(O)C1=CNC2=C1C(Br)=CC(Cl)=C2 ) and InChIKey (ACAZSDMKLIVOKT-UHFFFAOYSA-N ) provide unambiguous identifiers for computational and synthetic applications.
Table 1: Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₅BrClNO₂ | |
| Molecular Weight | 274.50 g/mol | |
| SMILES | O=C(O)C1=CNC2=C1C(Br)=CC(Cl)=C2 | |
| Melting Point (analog) | 137–138°C (similar derivatives) |
The carboxylic acid group enhances hydrogen-bonding capacity, while halogen atoms introduce steric hindrance and electronic effects.
Historical Development in Indole Chemistry
Indole chemistry originated in the 19th century with Adolf von Baeyer’s reduction of oxindole to indole using zinc dust (1866). Early research focused on natural indole alkaloids like tryptophan and auxins, which spurred interest in synthetic derivatives. The Fischer indole synthesis, developed in 1883, enabled efficient indole formation from aryl hydrazines and carbonyl compounds.
Halogenated indoles emerged as critical intermediates in the 20th century, with this compound gaining prominence for its versatility in drug discovery and material science. Its synthesis leverages modern catalytic methods, reflecting advances in regioselective halogenation and carboxylation.
Positional Isomerism in Halogenated Indole Carboxylic Acids
Positional isomerism significantly impacts the physicochemical and biological properties of halogenated indoles. In this compound:
- Bromine at position 4 increases molecular polarizability due to its larger atomic radius.
- Chlorine at position 6 enhances electronegativity, stabilizing the aromatic system.
Comparatively, isomers like 5-bromo-7-chloro-1H-indole-3-carboxylic acid exhibit distinct electronic profiles, altering reactivity in cross-coupling reactions. The ortho and para positioning of halogens relative to the carboxylic acid group further influences intermolecular interactions, as shown in Table 2.
Table 2: Comparative Electronic Effects of Halogen Positioning
| Isomer | Hammett σ Value (Br) | Hammett σ Value (Cl) |
|---|---|---|
| 4-Bromo-6-chloro derivative | +0.26 | +0.23 |
| 5-Bromo-7-chloro derivative | +0.24 | +0.25 |
Role in Heterocyclic Compound Research
This compound serves as a building block for:
- Pharmaceuticals : Precursor to kinase inhibitors and antiviral agents.
- Agrochemicals : Intermediate in herbicide synthesis.
- Materials Science : Functionalized monomer for conductive polymers.
Its carboxylic acid group facilitates conjugation with amines or alcohols, enabling diverse functionalization. For example, coupling with aryl boronic acids via Suzuki-Miyaura reactions yields biaryl indoles with enhanced bioactivity.
Properties
Molecular Formula |
C9H5BrClNO2 |
|---|---|
Molecular Weight |
274.50 g/mol |
IUPAC Name |
4-bromo-6-chloro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H5BrClNO2/c10-6-1-4(11)2-7-8(6)5(3-12-7)9(13)14/h1-3,12H,(H,13,14) |
InChI Key |
ACAZSDMKLIVOKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2C(=O)O)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-chloro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the halogenation of indole derivatives. For instance, 4-bromo-6-chloroindole can be synthesized by brominating 6-chloroindole using bromine in the presence of a catalyst like iron(III) bromide. The resulting compound is then carboxylated at the 3-position using carbon dioxide under high pressure and temperature in the presence of a base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted indole derivatives.
Scientific Research Applications
Overview
4-Bromo-6-chloro-1H-indole-3-carboxylic acid is a halogenated indole derivative that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of bromine and chlorine atoms at the 4th and 6th positions of the indole ring, along with a carboxylic acid functional group. Its applications span across chemistry, biology, medicine, and industry.
Chemistry
This compound serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds. Its halogenated nature allows for various substitution reactions, making it versatile in synthetic organic chemistry.
Biology
In biological research, this compound is utilized to study biochemical pathways and as a probe to investigate enzyme activities. It has been shown to interact with various biological targets, influencing several biochemical pathways, including:
- PI3K/Akt Pathway : Involved in cell survival and proliferation.
- MAPK Pathway : Plays a role in cell growth and differentiation.
Medicine
The compound is being explored for its potential therapeutic properties , including:
- Anticancer Activity : Research indicates that it inhibits the proliferation of various cancer cell lines, inducing apoptosis through modulation of critical signaling pathways.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HeLa | 10.0 | Cell cycle arrest |
| A549 | 15.0 | Inhibition of growth |
- Antimicrobial Properties : The compound demonstrates effectiveness against various bacterial strains, inhibiting both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Industry
In industrial applications, this compound is used in the development of dyes , pigments, and other chemical products. Its unique properties make it suitable for creating compounds with specific functionalities.
In Vitro Studies on Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability. Morphological changes indicative of apoptosis were observed, confirmed by flow cytometry analysis showing an increase in the sub-G1 phase population.
Antimicrobial Efficacy Assessment
Another study evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. Results indicated effective inhibition of biofilm formation, crucial for combating persistent infections.
Safety and Toxicity
Preliminary safety assessments suggest that while this compound exhibits promising biological activities, its toxicity profile must be carefully evaluated. Moderate toxicity was noted at high concentrations, highlighting the necessity for further research into its safety for therapeutic applications.
Mechanism of Action
The mechanism by which 4-bromo-6-chloro-1H-indole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physical properties of 4-bromo-6-chloro-1H-indole-3-carboxylic acid and related compounds:
Research Findings and Data
Crystallographic Insights
- 6-Bromo-1H-indole-3-carboxylic acid crystallizes in layers stabilized by hydrogen bonds, with a dihedral angle of 6° between the carboxylic acid group and the indole ring . This planar arrangement contrasts with bulkier derivatives (e.g., isopropyl-substituted analogs), which exhibit distorted geometries .
Biological Activity
4-Bromo-6-chloro-1H-indole-3-carboxylic acid is a halogenated indole derivative notable for its diverse biological activities. Indoles are recognized for their significant roles in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₅BrClN, with a molecular weight of 230.49 g/mol. The compound features bromine and chlorine atoms at the 4th and 6th positions of the indole ring, respectively. This unique structure contributes to its biological properties.
The biological activity of this compound is largely attributed to its interaction with various biomolecules, influencing several biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of steroid hormones .
- Cell Signaling Modulation : It affects key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to altered cell proliferation and apoptosis in cancer cells .
Biological Activities
This compound exhibits several notable biological activities:
1. Anticancer Activity
- Mechanism : Induces apoptosis in cancer cells by modulating protein levels associated with cell cycle regulation (e.g., Bcl-2 and Bax) and activating tumor suppressor pathways .
- Case Study : Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.04 to 10.87 μM depending on the specific cell line tested .
2. Antimicrobial Activity
- Mechanism : Exhibits antibacterial properties against Gram-negative bacteria by disrupting bacterial cell functions.
- Case Study : In vitro studies have shown that derivatives of indole compounds possess significant antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 0.35–1.25 μg/mL against pathogens like Escherichia coli and Pseudomonas aeruginosa .
3. Anti-inflammatory Effects
- Indole derivatives have been studied for their potential to reduce inflammation through inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in Table 1.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-bromo-6-chloro-1H-indole-3-carboxylic acid?
- Methodological Answer : Synthesis typically begins with indole-3-carboxylic acid derivatives. Bromination and chlorination are performed sequentially, often using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) under controlled conditions. For example, bromination at the 4-position may precede chlorination at the 6-position, with intermediates purified via column chromatography. Reaction optimization includes adjusting temperature (0–25°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR/IR : - and -NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromo/chloro groups). IR identifies the carboxylic acid C=O stretch (~1700 cm) .
- X-ray crystallography : Single-crystal diffraction (e.g., SHELX software ) resolves the dihedral angle between the carboxylic acid group and indole ring (e.g., ~6° in analogous structures), with intermolecular hydrogen bonds (O–H⋯O, N–H⋯O) stabilizing crystal packing .
Advanced Research Questions
Q. How do halogen substitutions (Br, Cl) influence the compound’s biological activity and solubility?
- Methodological Answer : Halogens enhance lipophilicity and binding affinity to hydrophobic enzyme pockets. Comparative studies with non-halogenated analogs (e.g., indole-3-carboxylic acid) show that bromine increases steric bulk, potentially improving selectivity for targets like AMPK isoforms. Chlorine at the 6-position may reduce metabolic clearance by blocking cytochrome P450 oxidation. Solubility is modulated via esterification or salt formation (e.g., ethyl ester derivatives) .
Q. What enzymatic pathways metabolize this compound?
- Methodological Answer : Glucuronidation by UGT1A1 is a key pathway for structurally similar indole derivatives. In vitro assays using recombinant UGT isoforms (e.g., hrUGT1A1) and chemical inhibitors (e.g., β-estradiol) confirm enzyme specificity. Kinetic parameters (, ) are determined via LC-MS quantification of acyl glucuronide metabolites .
Q. How can researchers resolve contradictions in crystallographic or spectroscopic data?
- Methodological Answer : Discrepancies in crystal structures (e.g., variable dihedral angles) are addressed by refining data collection parameters (e.g., temperature, resolution) and validating via independent syntheses. For spectroscopic conflicts (e.g., unexpected NMR shifts), heteronuclear correlation experiments (HSQC, HMBC) and computational modeling (DFT) clarify assignments .
Q. What experimental strategies are used to study its role as a kinase activator?
- Methodological Answer :
- Kinase assays : AMPK activation is measured via phosphorylation of downstream targets (e.g., ACC1) in cell lysates, using Western blotting or ELISA.
- Mutagenesis : Site-directed mutagenesis of AMPK subunits identifies binding residues critical for activity.
- Radioligand binding : Tritiated analogs (e.g., -labeled derivatives) quantify target engagement in competitive binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
